Cas no 2089691-18-7 (3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol)

3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol structure
2089691-18-7 structure
Product Name:3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol
CAS No:2089691-18-7
MF:C11H18N2O3
MW:226.272222995758
CID:5222518
Update Time:2025-07-10

3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Furanol, 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]tetrahydro-2,2-dimethyl-
    • 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol
    • Inchi: 1S/C11H18N2O3/c1-4-8-12-9(16-13-8)7-11(14)5-6-15-10(11,2)3/h14H,4-7H2,1-3H3
    • InChI Key: IFOKIVCGYNKEMK-UHFFFAOYSA-N
    • SMILES: O1CCC(CC2ON=C(CC)N=2)(O)C1(C)C

3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-336416-1.0g
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-dimethyloxolan-3-ol
2089691-18-7
1.0g
$0.0 2023-02-23
Enamine
EN300-336416-1g
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-dimethyloxolan-3-ol
2089691-18-7
1g
$0.0 2023-09-03

3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol Related Literature

Additional information on 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol

Comprehensive Overview of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol (CAS No. 2089691-18-7)

The compound 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol (CAS No. 2089691-18-7) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and material science. Its molecular architecture features a combination of an oxadiazole ring and a dimethyloxolan moiety, which contribute to its potential applications in drug discovery and functional materials. Researchers are particularly intrigued by its hydrogen-bonding capabilities and steric effects, which make it a promising candidate for targeted molecular interactions.

In recent years, the demand for heterocyclic compounds like 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol has surged due to their versatility in pharmaceutical development. The 1,2,4-oxadiazole ring, a key component of this molecule, is known for its bioisosteric properties, often serving as a replacement for carboxylic acids or amides in drug design. This adaptability has led to its exploration in treatments for metabolic disorders and inflammatory diseases, aligning with current trends in precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, the preparation of CAS No. 2089691-18-7 involves multi-step reactions that highlight modern green chemistry principles. Innovations such as catalyst-free cyclization and microwave-assisted synthesis have been employed to optimize yield and reduce environmental impact. These methods resonate with the growing emphasis on sustainable chemical processes, a topic frequently searched by academic and industrial chemists alike.

The physicochemical properties of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol further underscore its utility. Its moderate lipophilicity (LogP ~2.1) and aqueous solubility profile make it suitable for formulation studies, addressing common challenges in drug delivery systems. Additionally, its stability under physiological pH conditions has prompted investigations into its use as a prodrug scaffold, a hot topic in bioconjugation chemistry.

Beyond pharmaceuticals, this compound's fluorescence properties have attracted attention in material science. The conjugated system within the oxadiazole core exhibits blue-light emission, making it relevant for OLED technologies and bioimaging probes. Such applications align with global interest in energy-efficient displays and diagnostic tools, frequently discussed in scientific forums and patent literature.

Quality control of CAS No. 2089691-18-7 employs advanced analytical techniques including HPLC-MS and NMR spectroscopy, ensuring compliance with ICH guidelines. The compound's chromatographic purity (>98%) meets stringent requirements for preclinical studies, reflecting industry standards that prioritize reproducibility and data integrity—key concerns in modern research and development workflows.

Ongoing research explores structure-activity relationships (SAR) of derivatives based on this core structure. Computational studies using molecular docking and QSAR models predict interactions with biological targets like kinase enzymes and G-protein-coupled receptors, areas of intense investigation in oncological and neurological research. These studies frequently appear in literature searches related to rational drug design methodologies.

In conclusion, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2,2-dimethyloxolan-3-ol represents a multifaceted compound bridging diverse scientific domains. Its synthetic accessibility, tunable properties, and broad applicability position it as a valuable entity in contemporary chemical research, addressing both fundamental questions and practical challenges across industries.

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